molecular formula C20H17FN4O2 B2693442 Benzyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 512839-09-7

Benzyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2693442
CAS RN: 512839-09-7
M. Wt: 364.38
InChI Key: IDZYVIKXBUYYMB-UHFFFAOYSA-N
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Description

“Benzyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of such compounds involves a series of chemical reactions. A study has shown that a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound is complex and would be determined using various analytical techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions are carefully controlled to ensure the correct product is formed.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : A study by Massari et al. (2017) developed efficient and regioselective one-step procedures for the synthesis of 7-aryl-5-methyl and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines. These compounds, including Benzyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, were highlighted for their potential in preparing biologically active compounds due to the privileged scaffold of [1,2,4]triazolo[1,5-a]pyrimidine (Massari et al., 2017).

  • Antiproliferative Activity : Dolzhenko et al. (2008) synthesized fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, assessing their antiproliferative activity against breast, colon, and lung cancer cell lines. This research implies the utility of the core structure in developing anticancer agents (Dolzhenko et al., 2008).

  • Tuberculostatic Activity : The work by Titova et al. (2019) involved the synthesis of structural analogs related to this compound, demonstrating potential antituberculous properties. Their study suggests these compounds could contribute significantly to tuberculosis treatment strategies (Titova et al., 2019).

Medicinal Chemistry Applications

  • Anticancer Properties : A study by Dolzhenko et al. (2015) designed new fluorinated 7-benzylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines as potential anticancer agents. Their method for preparing these compounds and the evaluation of their antiproliferative and anti-angiogenic properties underscores the therapeutic prospects of such molecules in cancer treatment (Dolzhenko et al., 2015).

  • Antimicrobial and Antioxidant Activities : Research by Gilava et al. (2020) synthesized a series of compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold and evaluated them for antimicrobial and antioxidant activities. This demonstrates the compound's utility in developing new treatments against microbial infections and oxidative stress (Gilava et al., 2020).

Future Directions

The future directions for research on this compound could include further investigation into its pharmacological effects, exploration of its potential therapeutic applications, and development of methods for its large-scale synthesis .

properties

IUPAC Name

benzyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2/c1-13-17(19(26)27-11-14-5-3-2-4-6-14)18(15-7-9-16(21)10-8-15)25-20(24-13)22-12-23-25/h2-10,12,18H,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZYVIKXBUYYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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